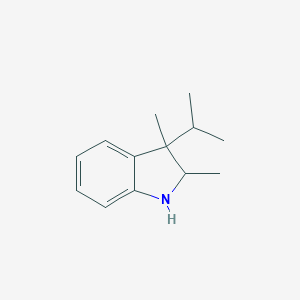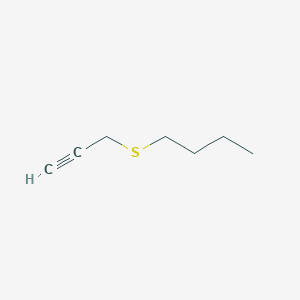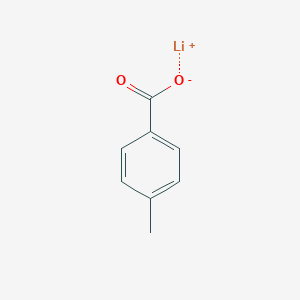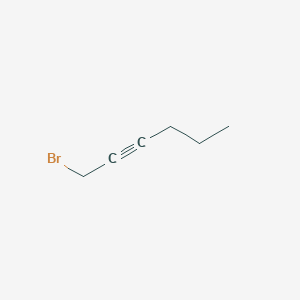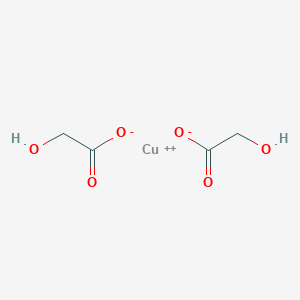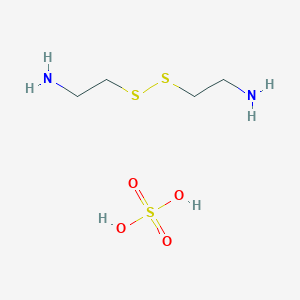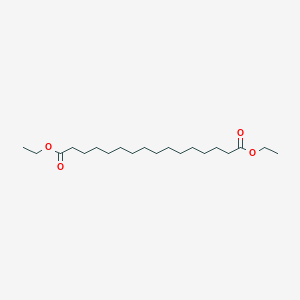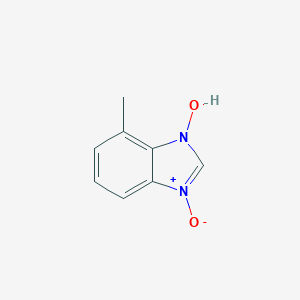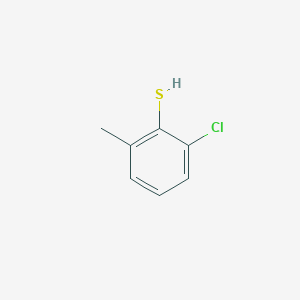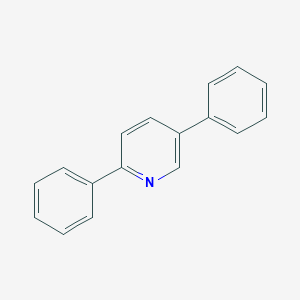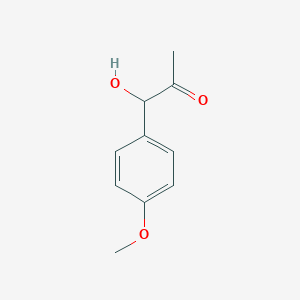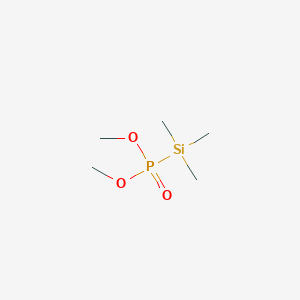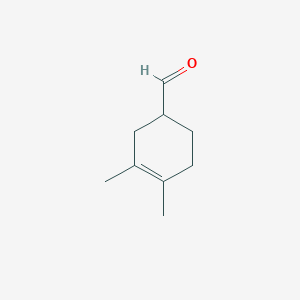
3,4-Dimethyl-3-cyclohexenylmethanal
Vue d'ensemble
Description
3,4-Dimethyl-3-cyclohexenylmethanal is a compound that is structurally related to various cyclohexene and cyclohexane derivatives. While the specific compound is not directly studied in the provided papers, insights can be drawn from the structural and chemical properties of similar compounds. Cyclohexene rings are known to exhibit different conformations and can participate in various chemical reactions due to the presence of a double bond . The methyl groups on the cyclohexene ring can influence the molecule's reactivity and physical properties .
Synthesis Analysis
The synthesis of compounds related to 3,4-Dimethyl-3-cyclohexenylmethanal often involves multi-step reactions, including dimerization, photoirradiation, and transmetalation processes . For example, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was synthesized through the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under specific conditions . Similarly, the synthesis of bimetallic complexes related to the compound can involve selective dilithiation and transmetalation reactions .
Molecular Structure Analysis
The molecular structure of cyclohexene derivatives is often determined using techniques such as single-crystal X-ray diffraction . These analyses reveal the planarity or puckering of the rings and the presence of substituents that can affect the overall geometry of the molecule. For instance, the cyclohexa-1,4-(tetracarbonylchromium)-2,3,5,6-(dimethylarsenic) compound exhibits a chair configuration with crystallographic symmetry .
Chemical Reactions Analysis
Cyclohexene derivatives can undergo various chemical reactions, including Michael additions and intramolecular reactions . The presence of substituents such as methyl groups can influence the reactivity and the outcome of these reactions. For example, cyclohexane-1,3-dione derivatives can react with nitro-olefins to form unique butenolide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexene derivatives are influenced by their molecular structure and the nature of their substituents. Intramolecular interactions, such as hydrogen bonding and non-bonded repulsive interactions, play a significant role in determining these properties . The presence of methyl groups can affect the molecule's dipole moment, boiling point, and solubility . Additionally, the crystal packing of these compounds is often stabilized by hydrogen bonding and van der Waals interactions .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthesis of Biscyclohexane Derivatives : 3,4-Dimethyl-3-cyclohexenylmethanal is involved in the synthesis of various chemical compounds. For example, its derivatives have been used in efficient synthesis methods, such as the production of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) using ZnO as a catalyst (Maghsoodlou et al., 2010).
Catalytic Activity in Organic Reactions : Compounds derived from 3,4-Dimethyl-3-cyclohexenylmethanal have been applied as catalysts in various chemical reactions. This includes the Baeyer–Villiger oxidation of ketones to esters or lactones (Martins et al., 2016).
Pharmaceutical and Medical Applications
Anticancer Properties : Certain derivatives of 3,4-Dimethyl-3-cyclohexenylmethanal have shown potential anticancer properties. Molecular docking studies have been conducted to explore its potential as an anticancer agent (Kokila et al., 2017).
Antimicrobial and Antioxidant Potency : Some derivatives have exhibited significant antimicrobial and antioxidant activities. This suggests potential applications in developing new pharmaceutical agents (G.Thirunarayanan, 2015).
Optical and Material Science Applications
Optical Properties : Research has been conducted on the optical properties of derivatives, such as the study of the second-order optical properties of anionic 3-dicyanomethylen-5,5-dimethyl-1-[2-(4-hydroxyphenyl)ethenyl]-cyclohexene. This has implications in the development of non-linear optical materials (Kolev et al., 2007).
Material Synthesis : The compound has been used in the synthesis of new materials with potential industrial applications, such as in the creation of photopolymer matrices for enhanced optical properties.
Propriétés
IUPAC Name |
3,4-dimethylcyclohex-3-ene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-7-3-4-9(6-10)5-8(7)2/h6,9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJNKSAQZMVMFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(CC1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336955 | |
| Record name | 3,4-Dimethyl-3-cyclohexene-1-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-3-cyclohexenylmethanal | |
CAS RN |
18022-66-7 | |
| Record name | 3,4-Dimethyl-3-cyclohexene-1-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18022-66-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



